molecular formula C18H26N6O B11936571 [(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone

[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B11936571
M. Wt: 342.4 g/mol
InChI Key: RONMOMUOZGIDET-DZGCQCFKSA-N
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Preparation Methods

The synthesis of PF-956980 involves several steps, starting with the preparation of the pyrrolopyrimidine core. The key synthetic route includes the following steps:

Industrial production methods for PF-956980 would likely involve scaling up these synthetic routes while ensuring consistency and purity of the final product.

Chemical Reactions Analysis

PF-956980 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted analogs.

Comparison with Similar Compounds

PF-956980 is structurally related to CP-690550, another JAK3 inhibitor. PF-956980 has a slightly higher IC50 value (4 nM) compared to CP-690550 (1 nM), indicating a lower potency . Despite this, PF-956980’s selectivity for JAK3 makes it a valuable tool for studying JAK3-specific pathways without affecting other kinases .

Similar compounds include:

PF-956980’s uniqueness lies in its high selectivity for JAK3, making it a preferred choice for studies focused on JAK3-specific signaling pathways.

Properties

Molecular Formula

C18H26N6O

Molecular Weight

342.4 g/mol

IUPAC Name

[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m0/s1

InChI Key

RONMOMUOZGIDET-DZGCQCFKSA-N

Isomeric SMILES

C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4

Origin of Product

United States

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